2-(Azetidin-3-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5(4-8)6-2-7-3-6/h5-8H,2-4H2,1H3 |
InChI Key |
YTOJOTSLYSGODE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CNC1 |
Origin of Product |
United States |
Foundational & Exploratory
Azetidine Architectures in Fragment-Based Drug Discovery: Physicochemical Tuning and Synthetic Access
[1]
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound is often bottlenecked by the need to improve physicochemical properties without inflating molecular weight (MW) or lipophilicity (LogP). The azetidine scaffold—a strained, four-membered nitrogen heterocycle—has emerged as a critical "vector engine" in this process.[1] Unlike their larger homologs (pyrrolidines and piperidines), azetidines offer a unique combination of high metabolic stability, reduced lipophilicity, and distinct exit vectors driven by ring strain (~26 kcal/mol). This guide details the strategic deployment of azetidines in FBDD, focusing on their utility as bioisosteres, the modern synthetic methods unlocking their diversity (specifically strain-release chemistry), and their role in optimizing ligand efficiency (LE).
The Physicochemical Case for Azetidines
The primary utility of azetidines in FBDD lies in their ability to modulate the Lipophilic Efficiency (LipE) of a fragment hit. When "growing" a fragment, adding carbon mass typically increases LogP. Azetidines, however, often lower LogP relative to their acyclic or larger cyclic counterparts due to the high polarity of the exposed nitrogen lone pair and the compact solvation shell.
Comparative Profiling: Azetidine vs. Homologs
The following table summarizes the structural and electronic shifts observed when replacing standard saturated heterocycles with azetidine.
| Feature | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | Enables covalent capture (if functionalized) and unique puckering. |
| pKa (Parent) | ~11.3 | ~11.3 | ~11.2 | Similar basicity, but N-substitution modulates this more drastically in azetidines due to s-character changes. |
| LogP (Calc) | Lower | Moderate | Higher | Lowers lipophilicity; improves solubility. |
| Geometry | Puckered ( | Envelope ( | Chair ( | Rigidification: Azetidine locks substituents into distinct vectors (approx 90° separation). |
| Metabolic Liability | Low | Moderate | High | Azetidines are less prone to oxidative metabolism (P450) than piperidines. |
Vector Analysis and Conformational Control
In FBDD, the orientation of exit vectors determines how a fragment grows into a sub-pocket. Azetidines provide a rigid scaffold that projects substituents at angles distinct from the typical 109.5° tetrahedral geometry found in larger rings.
Figure 1: Strategic replacement of larger heterocycles with azetidine to optimize physicochemical properties and vector orientation.
Synthetic Access: The Strain-Release Revolution
Historically, azetidine synthesis was limited by the difficulty of forming the strained four-membered ring (entropic and enthalpic penalties). In modern FBDD, Strain-Release Functionalization of bicyclic systems, particularly 1-azabicyclo[1.1.0]butanes (ABBs) , has become the gold standard. This method allows for the modular assembly of complex, 3,3-disubstituted azetidines—a motif difficult to access via traditional cyclization.
Mechanism: Strain-Release of ABBs
The high ring strain of the ABB core (~60 kcal/mol) drives the reaction. Nucleophiles or radicals can attack the bridgehead carbon, cleaving the central C-N bond to release strain and generate a functionalized azetidine.
Figure 2: Strain-release chemistry utilizing Azabicyclo[1.1.0]butanes (ABBs) to access diverse azetidine fragments.
Experimental Protocol: Modular Synthesis of 3-Aryl Azetidines
Context: This protocol describes the synthesis of 3-aryl azetidines using a strain-release cross-coupling approach. This is ideal for FBDD campaigns requiring rapid library generation around a core fragment.
Methodology: Palladium-catalyzed cross-coupling of ABBs with aryl boronic acids.
Materials
-
Substrate: N-Boc-1-azabicyclo[1.1.0]butane (Commercially available or synthesized via intramolecular cyclization).
-
Coupling Partner: Aryl Boronic Acid (Fragment diversity element).
-
Catalyst:
(5 mol%). -
Ligand: 2,2'-Bipyridine (10 mol%).
-
Oxidant:
(1 equivalent). -
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Protocol
-
Preparation: In a glovebox or under Argon, charge a flame-dried reaction vial with
(0.05 equiv), Bipyridine (0.10 equiv), Aryl Boronic Acid (1.5 equiv), and (1.0 equiv). -
Addition: Add N-Boc-ABB (1.0 equiv) dissolved in anhydrous DCE (0.2 M concentration).
-
Reaction: Seal the vial and heat to 60°C for 12 hours. The silver salt acts as an oxidant to facilitate the oxidative addition/reductive elimination cycle involving the strained C-C bond.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver residues. Wash with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Verify structure via
-NMR (Look for characteristic azetidine protons at 3.5–4.5 ppm) and LC-MS.
Why this works: The reaction exploits the relief of ring strain in the ABB system to drive the formation of the
Case Study: Azetidines in Hit-to-Lead Optimization
Target: MEK (Mitogen-activated protein kinase). Drug: Cobimetinib (Cotellic).
While Cobimetinib is a marketed drug, its development highlights the quintessential "Azetidine Effect" relevant to FBDD.
-
The Challenge: Early hits in the MEK inhibitor series (often based on piperidine or acyclic amines) suffered from metabolic instability (oxidative clearance) and suboptimal solubility.
-
The Solution: Replacement of the piperidine ring with a 3-substituted azetidine.
-
The Result:
-
Metabolic Stability: The azetidine ring reduced the number of available sites for cytochrome P450 oxidation compared to piperidine.
-
Solubility: The reduction in lipophilicity (lower LogP) improved aqueous solubility.
-
Potency: The puckered conformation of the azetidine positioned the solvent-exposed amine to interact optimally with the phosphate-binding region of the kinase, maintaining high affinity.
-
FBDD Lesson: When a fragment hit contains a saturated heterocycle that is "too greasy" or metabolically labile, contraction to an azetidine is a high-probability optimization strategy.
Future Outlook: Covalent Fragments
The next frontier for azetidines in FBDD is Covalent Fragment Screening . Azetidines functionalized with electrophiles (e.g., acrylamides or sulfonyl fluorides at the 3-position) are being used to target non-catalytic cysteines or lysines. The strain of the ring can also be exploited directly; "spring-loaded" electrophiles like ABBs themselves are being investigated as covalent warheads that react with nucleophilic residues on proteins upon binding.
References
-
Azetidines in Medicinal Chemistry: Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azetidines." Journal of Organic Chemistry (2010). Link
-
Strain-Release Chemistry: Gianatassio, R., et al. "Strain-Release Amination of Enol Triflates." Science (2016). Link
-
Cobimetinib Discovery: Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib." ACS Medicinal Chemistry Letters (2012). Link
-
Physicochemical Properties: Ritchie, T. J., et al.[2] "The impact of ring size on the physicochemical properties of drug-like molecules." Drug Discovery Today (2011). Link
-
Fragment-to-Lead Reviews: Erlanson, D. A., et al. "Fragment-to-Lead Medicinal Chemistry Publications in 2020." Journal of Medicinal Chemistry (2021). Link
Physicochemical Profile of 3-Substituted Azetidine Alcohols: A Technical Guide for Lead Optimization
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the 3-substituted azetidine alcohol moiety has emerged as a high-value bioisostere, offering a strategic escape from the "flatland" of aromatic-heavy lead compounds. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines possess a unique puckered conformation (
This guide provides a rigorous analysis of the physicochemical properties, synthetic accessibility, and metabolic liabilities of 3-substituted azetidine alcohols. It is designed to empower medicinal chemists to deploy this scaffold effectively to modulate lipophilicity (
Physicochemical Profiling: The Azetidine Advantage
The primary utility of the 3-hydroxyazetidine scaffold lies in its ability to lower lipophilicity without the excessive basicity often associated with aliphatic amines.
Comparative Physicochemical Metrics
The following table contrasts the core properties of azetidine against its larger ring homologs. Note the distinct "sweet spot" azetidines occupy regarding size and lipophilicity.
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain (kcal/mol) | ~26.0 | ~6.0 | ~0.0 |
| Basicity ( | 11.29 | 11.27 | 11.22 |
| Lipophilicity ( | 0.18 | 0.46 | 0.84 |
| Conformational Flexibility | Puckered (Rigid) | Envelope (Flexible) | Chair (Flexible) |
| 3-OH Effect on | ~8.5 - 9.5 (Inductive) | ~9.0 - 10.0 | ~10.0 - 10.5 |
Basicity Modulation ( )
While unsubstituted azetidine is highly basic (
-
Mechanism: The through-bond induction pulls electron density away from the ring nitrogen, lowering the
by 1.5–2.5 log units compared to the parent ring. -
Impact: This brings the amine basicity closer to the physiological range (7.4), improving membrane permeability by increasing the fraction of neutral species (
) available for passive diffusion, while still maintaining sufficient solubility.
Lipophilicity ( ) and Solubility
The 3-hydroxyazetidine group acts as a "polarity anchor."
-
LogD Lowering: Replacing a gem-dimethyl or a cyclohexyl group with 3-hydroxyazetidine typically lowers
by >1.5 units. -
Intramolecular Hydrogen Bonding (IMHB): In non-polar environments (like the lipid bilayer), the 3-OH can form a transient IMHB with the ring nitrogen (if N-substituted appropriately) or adjacent acceptors. This "chameleonic" behavior can mask polarity during membrane transit.
Synthetic Accessibility: Robust Protocols
The synthesis of 3-hydroxyazetidine derivatives is non-trivial due to ring strain. The most robust industrial route involves the ring closure of epichlorohydrin with a primary amine.
Core Protocol: Synthesis from Epichlorohydrin
Objective: Synthesis of 1-benzhydryl-3-azetidinol (Intermediate) followed by deprotection.
Reagents:
-
Epichlorohydrin (1.0 equiv)
-
Benzhydrylamine (1.0 equiv)
-
Methanol (Solvent)[1]
- (Catalyst for deprotection)
Step-by-Step Methodology:
-
Condensation: Dissolve benzhydrylamine in methanol at
. Add epichlorohydrin dropwise over 30 minutes. Note: Temperature control is critical to prevent polymerization of epichlorohydrin. -
Cyclization: Allow the mixture to warm to room temperature and stir for 72 hours. The reaction proceeds via an initial
attack by the amine to open the epoxide, followed by a 4-exo-tet ring closure displacing the chloride. -
Workup: Concentrate the solvent in vacuo. The residue is often a viscous oil. Crystallize from
to yield the N-protected azetidine. -
Deprotection (Hydrogenolysis): Dissolve the intermediate in MeOH. Add catalytic
(Pearlman's catalyst). Stir under atmosphere (balloon pressure or 50 psi for scale-up) for 12 hours. -
Isolation: Filter through Celite to remove the catalyst. Concentrate the filtrate to yield 3-hydroxyazetidine as the HCl salt (white solid).[1]
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route for generating the 3-hydroxyazetidine core from commercially available epichlorohydrin.
Metabolic Stability & Toxicology[2]
While azetidines are generally stable to spontaneous hydrolysis at physiological pH, they present specific metabolic liabilities that must be screened early.
Glucuronidation (The UGT Trap)
The exposed hydroxyl group at the 3-position is a prime substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7.
-
Risk: Rapid Phase II conjugation leads to high clearance (
) and poor oral bioavailability. -
Mitigation: Methylation of the 3-OH (to 3-methoxy) or introducing steric bulk (e.g., 3-methyl-3-hydroxy) can significantly reduce UGT affinity.
Ring Opening (Chemical Stability)
Unlike aziridines, azetidines are kinetically stable. However, under strong acidic conditions or in the presence of highly nucleophilic biological thiols (e.g., Glutathione), ring opening can occur.
-
Alert: N-aryl azetidines with strong electron-withdrawing groups on the aromatic ring are more prone to ring-opening hydrolysis.
Metabolic Fate Logic
Figure 2: Primary metabolic pathways. UGT conjugation is the dominant clearance mechanism for the alcohol variant.
Strategic Application: Bioisosterism Guide
Use the 3-substituted azetidine alcohol scaffold when your lead compound exhibits:
-
High Lipophilicity: You need to drop LogD by >1 unit without losing the cyclic constraint.
-
Metabolic Hotspots: You need to block a specific site (e.g., replacing a piperidine C4) while maintaining vector fidelity.
-
Solubility Issues: The high fraction of
character ( ) improves aqueous solubility compared to aromatic analogs.
Decision Matrix:
-
Replace Piperidine with Azetidine? Yes, if you can tolerate a shorter bond vector (~1.5 Å reduction).
-
Replace Gem-Dimethyl with Azetidine? Yes, to link two fragments while lowering lipophilicity.
References
-
Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Bioisosteres in Medicinal Chemistry. Roche. [Link]
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Pfizer. [Link]
-
Lowe, D. (2016). Azetidines: Small Rings, Big Effects. In the Pipeline (Science). [Link]
-
PubChem. (2023). Compound Summary: 3-Hydroxyazetidine Hydrochloride. National Library of Medicine. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
The Azetidine Pharmacophore: Structural Logic and Biological Targeting
[1]
Executive Summary: The "Azetidine Switch"
In modern medicinal chemistry, the azetidine ring (a saturated four-membered nitrogen heterocycle) has evolved from a mere synthetic curiosity to a "privileged scaffold."[1][2] It is no longer just a homolog of pyrrolidine; it is a strategic tool used to modulate physicochemical properties without altering the fundamental pharmacophore binding mode.
This guide addresses the "Azetidine Switch" —the deliberate replacement of larger rings (pyrrolidine, piperidine) with azetidine to:
-
Lower Lipophilicity (LogD): Reducing non-specific binding and improving metabolic stability.
-
Rigidify Geometry: Locking vectors for optimal receptor interaction.
-
Enable Covalent Targeting: Utilizing ring strain (~26 kcal/mol) to create "spring-loaded" electrophiles for serine hydrolases.
Part 1: The Physicochemical Advantage
The decision to incorporate an azetidine ring is often driven by the need to optimize the Lipophilic Efficiency (LipE) of a lead compound.
Structural Comparison
Replacing a pyrrolidine or piperidine with an azetidine significantly alters the molecular vector and property profile.
| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain enables covalent reactivity (if activated). |
| LogP (Parent) | ~0.25 | ~0.46 | ~0.84 | Azetidine lowers lipophilicity, improving solubility. |
| pKa (Conj. Acid) | ~11.3 | ~11.3 | ~11.2 | Basicity is similar, but N-substitution (e.g., fluorination) allows fine-tuning. |
| Metabolic Liability | Low | High ( | High | Azetidine |
Visualizing the Design Logic
The following diagram illustrates the decision tree for employing azetidines in lead optimization.
Figure 1: The medicinal chemistry logic behind the "Azetidine Switch."
Part 2: Primary Biological Targets
Azetidine-containing compounds primarily target three biological classes: Kinases , GPCRs , and Serine Hydrolases .
Kinases: The Rigid Linker (Example: Baricitinib)
Target: Janus Kinase 1/2 (JAK1/JAK2) Drug: Baricitinib (Olumiant)
In Baricitinib, the azetidine ring does not bind the ATP pocket directly. Instead, it acts as a rigid, non-cleavable linker connecting the ATP-binding hinge binder (pyrrolo[2,3-d]pyrimidine) to the solvent-exposed ethylsulfonyl group.
-
Mechanism: The azetidine holds the sulfonyl group in a precise orientation to interact with the solvent front while minimizing steric clash within the narrow channel leading out of the ATP site.
-
Why Azetidine? A piperidine linker would be too bulky and lipophilic; a pyrrolidine would introduce chirality (if 3-substituted) or different vectors (if 2-substituted). The 3,3-disubstituted azetidine is achiral and compact.
Figure 2: Intervention of Baricitinib in the JAK-STAT signaling pathway.
GPCRs: The Headgroup Mimic (Example: Siponimod)
Target: Sphingosine-1-Phosphate Receptors (S1P1, S1P5) Drug: Siponimod (Mayzent)
Siponimod contains an azetidine-3-carboxylic acid moiety.
-
Mechanism: S1P receptors bind the endogenous lipid sphingosine-1-phosphate.[3] The zwitterionic azetidine-acid motif mimics the polar phosphate headgroup of the natural ligand, forming critical salt bridges with arginine/glutamate residues in the receptor binding pocket.
-
Selectivity: The rigidity of the azetidine restricts the conformational ensemble, improving selectivity for S1P1/5 over S1P3 (which is associated with cardiac side effects).
Serine Hydrolases: The Covalent Warhead
Target: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) Compound Class: Azetidine Ureas / Carbamates
Unlike the previous examples where the ring is a scaffold, here the azetidine ring is the electrophile .
-
Mechanism: Serine hydrolases possess a catalytic triad (Ser-His-Asp). The nucleophilic serine attacks the carbonyl of the azetidine urea. Due to the high ring strain (~26 kcal/mol), the azetidine ring opens, forming a stable covalent acyl-enzyme adduct.
-
Selectivity: This reaction is often specific to the geometry of the enzyme active site, allowing for the design of highly selective covalent inhibitors (e.g., VER-156084).
Part 3: Technical Deep Dive - Experimental Protocols
Synthesis of the Baricitinib Core
A self-validating protocol for synthesizing the 3-azetidinyl-acetonitrile intermediate.
Objective: Synthesize 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Reagents:
-
tert-butyl 3-oxoazetidine-1-carboxylate (Starting Material)[4]
-
Diethyl cyanomethylphosphonate (Horner-Emmons reagent)
-
Potassium tert-butoxide (Base)
-
Trifluoroacetic acid (TFA)
-
Ethanesulfonyl chloride
Protocol:
-
Horner-Emmons Olefination:
-
Dissolve diethyl cyanomethylphosphonate (1.2 eq) in anhydrous THF at 0°C.
-
Add Potassium tert-butoxide (1.2 eq) slowly; stir for 30 min.
-
Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (formation of alkene).
-
Validation: 1H NMR should show the disappearances of the ketone signal and appearance of the vinyl proton.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 1 hour.
-
Concentrate in vacuo to remove excess TFA.
-
-
Sulfonylation:
-
Redissolve the crude amine salt in DCM with Triethylamine (3.0 eq) at 0°C.
-
Add Ethanesulfonyl chloride (1.1 eq) dropwise.
-
Stir 2 hours. Quench with water, extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Target Engagement: Covalent Probe Competition Assay
Protocol to verify azetidine urea binding to Serine Hydrolases (e.g., FAAH).
Principle: Activity-Based Protein Profiling (ABPP). A fluorescent fluorophosphonate (FP-Rhodamine) probe binds to active serine hydrolases. If the azetidine compound binds covalently, it blocks the probe.
Workflow:
-
Proteome Preparation: Lysate from cells expressing FAAH (e.g., brain homogenate or transfected HEK293).
-
Inhibitor Incubation:
-
Aliquot lysate (50 µg protein) into tubes.
-
Add Azetidine test compound (concentration range: 1 nM - 10 µM).
-
Incubate 30 min at 37°C.
-
-
Probe Labeling:
-
Add FP-Rhodamine (1 µM final).
-
Incubate 20 min at RT (dark).
-
-
Analysis:
-
Quench with SDS-PAGE loading buffer.
-
Run SDS-PAGE gel.
-
Scan for fluorescence.
-
Result: Disappearance of the fluorescent band at the MW of FAAH indicates covalent target engagement.
-
Figure 3: Activity-Based Protein Profiling (ABPP) workflow for validating covalent azetidine inhibitors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44205240, Baricitinib. Retrieved from [Link]
-
European Medicines Agency. Mayzent (siponimod) Assessment Report. Retrieved from [Link]
-
Mullard, A. (2018). FDA approves baricitinib for rheumatoid arthritis. Nature Reviews Drug Discovery. Retrieved from [Link]
- Pfizer.Azetidine Derivatives as JAK Inhibitors (Patent WO2011068881).
-
Cravatt, B. F., et al. (2010). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Nucleophilic Substitution Strategies for 2-(Azetidin-3-yl)propan-1-ol
This Application Note is designed for medicinal chemists and process scientists utilizing 2-(Azetidin-3-yl)propan-1-ol as a building block.[1] It focuses on the strategic functionalization of this scaffold, specifically addressing nucleophilic substitution pathways while maintaining the integrity of the strained azetidine ring.
Executive Summary & Scaffold Analysis
2-(Azetidin-3-yl)propan-1-ol is a high-value bifunctional building block offering a primary alcohol and a secondary amine within a rigid, three-dimensional framework.[1] The azetidine ring (4-membered) provides significant metabolic stability and favorable physicochemical properties (low lipophilicity, high
However, the scaffold presents a dichotomy of reactivity:
-
The Azetidine Ring: Possesses ~25.4 kcal/mol of ring strain. While kinetically stable under neutral conditions, it is susceptible to nucleophilic ring-opening (degradative substitution) if the nitrogen is quaternized or activated by strong Lewis acids.
-
The Primary Alcohol: A versatile handle for Nucleophilic Substitution (
) reactions to install pharmacophores, provided the amine is orthogonally protected.
This guide details protocols to selectively functionalize the alcohol moiety (converting -OH to a Leaving Group and displacing) or the amine, without triggering ring fragmentation.
Chemical Stability & Handling
Ring Strain & Degradation Risks
The primary failure mode when working with azetidinyl-alcohols is unintended ring opening .[1] This typically occurs via two mechanisms:[1][2]
-
Acid-Catalyzed Opening: Strong Brønsted acids (e.g., conc.[1] HCl,
) or Lewis acids ( ) can protonate/coordinate the nitrogen, activating the adjacent carbons for nucleophilic attack (e.g., by solvent or halide ions). -
Intramolecular Alkylation (Self-Destruction): If the alcohol is converted to a leaving group (e.g., O-Mesylate) without protecting the nitrogen, the nucleophilic amine will attack the electrophilic carbon. This leads to polymerization or the formation of strained bicyclic ammonium species that rapidly degrade.
The "Safety Lock" Strategy: N-Protection
CRITICAL RULE: Never attempt to activate the hydroxyl group (MsCl, TsCl,
-
Recommended PG: Boc (tert-butyloxycarbonyl) .[1] It suppresses the nucleophilicity of the nitrogen and is stable to the basic conditions of most substitution reactions.
-
Alternative PG: Cbz (Benzyl carbamate) if acid stability is required downstream.
Reaction Pathways & Logic
The following diagram illustrates the decision matrix for functionalizing 2-(Azetidin-3-yl)propan-1-ol.
Caption: Workflow for safe functionalization. Direct activation without N-protection leads to rapid scaffold decomposition.[1]
Detailed Experimental Protocols
Protocol A: Indirect Substitution via Mesylation (OH OMs Nu)
Best for: Installing Azides, Cyanides, or secondary Amines.
Step 1: N-Boc Protection [1]
-
Dissolve 2-(Azetidin-3-yl)propan-1-ol (1.0 equiv) in DCM (10 vol).
-
Add Triethylamine (1.5 equiv).
-
Cool to 0°C. Add
(1.1 equiv) portion-wise. -
Stir at RT for 4–16 h. Monitor by TLC/LCMS (Disappearance of amine).
-
Workup: Wash with 0.5M citric acid (removes TEA/unreacted amine), then brine. Dry (
) and concentrate.[3]-
Checkpoint: Product should be a stable oil/solid.
-
Step 2: Mesylation (Activation) [1]
-
Dissolve N-Boc intermediate (1.0 equiv) in anhydrous DCM (15 vol).
-
Add Triethylamine (2.0 equiv). Cool to -10°C (Ice/Salt bath).
-
Note: Temperature control is vital to prevent elimination side reactions.
-
-
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 20 min.
-
Stir at 0°C for 1 h.
-
Quench: Add cold water. Extract with DCM.
-
Purification: Generally used crude after drying. If storage is needed, keep at -20°C.[1]
Step 3: Nucleophilic Displacement (
)
Example: Synthesis of the Azide (Precursor to Amines/Triazoles)
-
Dissolve O-Mesylate intermediate in DMF (10 vol).
-
Add Sodium Azide (
) (1.5 equiv). -
Heat to 60°C for 4–6 h.
-
Caution: Do not exceed 80°C to avoid thermal degradation of the Boc group or ring strain release.
-
-
Workup: Dilute with
(avoids DMF emulsion), wash with water (x3) to remove DMF/salts. -
Result: N-Boc-2-(Azetidin-3-yl)propyl azide.[1]
Protocol B: Direct Substitution via Mitsunobu Reaction
Best for: Ether formation (Phenols) or Imide installation (Gabriel Synthesis).[1]
Reagents:
-
Prepare Solution: Dissolve N-Boc-2-(Azetidin-3-yl)propan-1-ol (1.0 equiv),
(1.5 equiv), and the Nucleophile (e.g., Phenol, Phthalimide; 1.1 equiv) in anhydrous THF (20 vol). -
Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 30 min.
-
Visual Cue: The yellow color of DIAD should fade upon addition.
-
-
Reaction: Warm to RT and stir for 12–24 h.
-
Workup: Concentrate THF. Triturate residue with
/Hexane to precipitate (Triphenylphosphine oxide). Filter. -
Purification: Flash chromatography is usually required to separate the product from reduced hydrazine byproducts.
Data Summary & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent Choice | DCM (Activation), DMF/ACN (Substitution) | DCM minimizes ring opening; DMF promotes |
| Base Choice | TEA or DIPEA | Non-nucleophilic bases prevent competition during activation. |
| Temperature | Activation: < 0°C Substitution: < 70°C | High heat (>100°C) risks thermal ring opening of the azetidine. |
| Leaving Group | Mesylate (OMs) > Tosylate (OTs) | Mesylates form faster at lower temps, reducing thermal stress on the ring. |
| Nucleophile | Strong, non-bulky nucleophiles favored for primary alkyl displacement.[1] |
Common Failure Modes
-
Problem: Low yield in Step 2 (Activation).
-
Cause: Product instability or water in solvent.
-
Fix: Use anhydrous DCM; keep reaction cold; use immediately in Step 3.
-
-
Problem: Formation of "Sticky Polymer".
-
Cause: Unprotected Nitrogen participating in reaction.
-
Fix: Verify 100% N-Boc protection via LCMS before proceeding.[1]
-
-
Problem: Ring Opening (3-chloropropyl derivative observed).
-
Cause: Use of HCl or strong acid during workup.[5]
-
Fix: Use Citric Acid or Ammonium Chloride for neutral/mild acidic washes.
-
References
-
Azetidine Synthesis & Reactivity
-
Mitsunobu Reaction Protocols
-
Alcohol Activation (Mesylation)
-
Azetidine Building Blocks (Properties)
Sources
- 1. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chem960.com [chem960.com]
- 16. 1-Boc-氮杂环丁烷-3-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Peptide Coupling with Azetidine Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic design. Azetidine-containing amino acids, prized for their ability to induce specific backbone turns, enhance proteolytic stability, and improve pharmacokinetic profiles, present unique challenges in peptide synthesis.[1] This guide provides a comprehensive overview of the critical parameters for the successful coupling of azetidine amine derivatives, including 3-aminoazetidines and azetidine-2-carboxylic acids. We delve into the underlying chemical principles governing these challenging couplings, offer a comparative analysis of common coupling reagents, and provide detailed, field-tested protocols for both solid-phase and solution-phase synthesis.
The Unique Challenge of Azetidine Derivatives in Peptide Synthesis
The successful formation of a peptide bond hinges on the nucleophilic attack of an amine on an activated carboxylic acid.[2][3] Azetidine derivatives, however, introduce specific steric and electronic hurdles that can render standard coupling protocols inefficient.
-
Steric Hindrance: The rigid, four-membered ring of azetidine derivatives presents a sterically congested environment around the nitrogen atom, impeding the approach of the activated carboxyl group. This is particularly pronounced in N-substituted and 3,3-disubstituted azetidines.[4]
-
Reduced Nucleophilicity: The ring strain inherent to the azetidine scaffold can alter the hybridization and electron density of the nitrogen atom, leading to lower nucleophilicity compared to acyclic primary or secondary amines.[5] This reduced reactivity necessitates the use of more potent coupling reagents and optimized reaction conditions.
These factors can lead to sluggish reaction times, incomplete couplings, and the formation of deletion sequences or other side products. Therefore, a careful selection of coupling reagents, bases, and solvents is paramount for achieving high yields and purity.
Comparative Analysis of Coupling Reagents for Azetidine Derivatives
The choice of coupling reagent is arguably the most critical factor in overcoming the challenges posed by azetidine amines. While a vast array of reagents is available, their efficacy with these strained cyclic amines varies significantly. Based on their activation mechanism, they can be broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides.
| Coupling Reagent | Class | Activation Principle | Suitability for Azetidine Coupling |
| HATU | Uronium/Aminium Salt | Forms a highly reactive OAt-active ester. | Excellent: Widely regarded as the gold standard for difficult couplings, including those involving sterically hindered and N-methylated amino acids. The HOAt leaving group provides anchimeric assistance, accelerating the reaction. |
| COMU | Uronium/Aminium Salt | Forms a highly reactive Oxyma-active ester. | Excellent: Exhibits coupling efficiencies comparable to or even exceeding HATU, especially for hindered couplings.[2][4] It is also a safer alternative to benzotriazole-based reagents.[2][6][7][8] |
| HBTU/TBTU | Uronium/Aminium Salt | Forms an OBt-active ester. | Good: Effective for many standard couplings but may be less efficient than HATU or COMU for particularly challenging azetidine derivatives. Can lead to guanidinylation of the amine if used in excess.[7] |
| PyBOP | Phosphonium Salt | Forms an OBt-active ester. | Good: A reliable reagent for many applications, but like HBTU/TBTU, may show lower efficiency with highly hindered azetidines compared to HATU or COMU. |
| EDC/HOBt | Carbodiimide | Forms an OBt-active ester via an O-acylisourea intermediate. | Moderate: Generally less effective for sterically demanding couplings and may require longer reaction times or higher temperatures. The formation of N-acylurea byproduct can also complicate purification. |
Recommendation: For the coupling of azetidine amine derivatives, HATU and COMU are the reagents of choice due to their high reactivity and ability to overcome steric hindrance.
Optimizing Reaction Conditions for Azetidine Coupling
Beyond the selection of the coupling reagent, careful optimization of the base, solvent, and stoichiometry is crucial for success.
The Role of the Base
A tertiary amine base is typically required to deprotonate the carboxylic acid and neutralize the acidic byproducts of the coupling reaction. The choice of base can significantly impact the reaction rate and the extent of racemization.
-
N,N-Diisopropylethylamine (DIPEA): The most commonly used base in peptide synthesis due to its strong basicity and steric bulk, which minimizes side reactions. It is the recommended base for most HATU and COMU-mediated couplings of azetidine derivatives.[1]
-
2,4,6-Collidine: A less nucleophilic, sterically hindered base that can be advantageous in minimizing epimerization, particularly when coupling chiral carboxylic acids.[9]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be beneficial in reducing racemization, but may lead to slower reaction rates.
Recommendation: Start with DIPEA as the base of choice. If racemization is a concern, consider switching to 2,4,6-collidine .
Solvent Selection
The solvent must be able to dissolve all reactants and swell the resin in solid-phase synthesis.
-
N,N-Dimethylformamide (DMF): The most common solvent for both solid-phase and solution-phase peptide synthesis due to its excellent solvating properties.
-
Dichloromethane (DCM): A good solvent for many coupling reactions, particularly in solution-phase.
-
N-Methyl-2-pyrrolidone (NMP): Can be a superior solvent for aggregating sequences in solid-phase synthesis.
Recommendation: DMF is the preferred solvent for most applications.
Stoichiometry and Reaction Time
For difficult couplings involving azetidine derivatives, it is often necessary to use an excess of the coupling reagent and the carboxylic acid.
-
Solid-Phase Peptide Synthesis (SPPS): A 2- to 3-fold excess of the amino acid and coupling reagent relative to the resin loading is a good starting point. Double coupling (repeating the coupling step) may be necessary for particularly challenging sequences.[1]
-
Solution-Phase Peptide Synthesis: Near-equimolar amounts of the reactants can be used, but a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent may improve the yield.
Reaction times can range from 1 to 4 hours for SPPS and may be longer for solution-phase synthesis. Monitoring the reaction progress using a qualitative method like the Kaiser test (for primary amines) or by LC-MS is highly recommended.[1]
Experimental Protocols
The following protocols provide a starting point for the successful coupling of azetidine amine derivatives. Optimization may be required based on the specific substrates and desired outcome.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Azetidine-2-carboxylic Acid
This protocol describes the manual synthesis of a peptide containing an Fmoc-protected azetidine-2-carboxylic acid (Fmoc-Aze-OH) on a Rink Amide resin using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Aze-OH)
-
Coupling reagent: HATU or COMU
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solutions: DMF, DCM, isopropanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for Fmoc-Aze-OH):
-
In a separate vial, dissolve Fmoc-Aze-OH (3 equivalents relative to resin loading) and HATU or COMU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.[1]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, a second coupling may be performed.
-
Monitor the coupling completion using a Kaiser test (a negative result indicates a complete reaction).[1]
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[1]
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.[1]
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and gently swirl for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate.[10]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[10]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.[10]
-
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Protocol 2: Solution-Phase Synthesis of a Dipeptide with N-Boc-3-aminoazetidine
This protocol describes the coupling of a protected carboxylic acid to N-Boc-3-aminoazetidine in solution.
Materials:
-
N-protected carboxylic acid (e.g., Z-Phe-OH)
-
N-Boc-3-aminoazetidine
-
Coupling reagent: COMU
-
Base: DIPEA
-
Solvents: DMF, Ethyl acetate (EtOAc)
-
Aqueous solutions: 1 N HCl, 1 N NaHCO₃, saturated NaCl (brine)
-
Drying agent: Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the N-protected carboxylic acid (1.0 equivalent) and N-Boc-3-aminoazetidine (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Add COMU (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 N HCl (2 times), 1 N NaHCO₃ (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Potential Side Reactions and Troubleshooting
While modern coupling reagents have minimized the occurrence of side reactions, it is important to be aware of potential issues, especially when working with strained ring systems like azetidines.
-
Racemization/Epimerization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon.[11] This is a general issue in peptide synthesis but can be exacerbated by strong bases and prolonged reaction times.
-
Mitigation: Use a less nucleophilic base like 2,4,6-collidine, minimize pre-activation times, and consider using racemization-suppressing additives if not already part of the coupling reagent (e.g., HOBt, HOAt, Oxyma).[9]
-
-
Ring Stability: The azetidine ring is generally stable under standard peptide coupling and cleavage conditions (e.g., TFA).[5][12] However, prolonged exposure to strong acids or nucleophiles could potentially lead to ring-opening, although this is not commonly reported under typical synthesis protocols. One study noted acid-mediated intramolecular ring-opening in a specific series of N-substituted azetidines, highlighting that stability can be context-dependent.
-
Mitigation: Adhere to established protocols and avoid unnecessarily harsh or prolonged reaction conditions. If instability is suspected, analyze crude products carefully for byproducts with unexpected masses.
-
-
Guanidinylation: Uronium/aminium-based reagents like HBTU and HATU can react with the free amine of the peptide to form a guanidinium cap, preventing further chain elongation.
-
Mitigation: Use a slight excess of the carboxylic acid relative to the coupling reagent and avoid prolonged pre-activation of the coupling reagent before the addition of the amine. Phosphonium-based reagents like PyAOP do not cause this side reaction.[3]
-
Visualizing the Workflow and Mechanisms
Workflow for SPPS of Azetidine-Containing Peptides
Caption: General workflow for the solid-phase synthesis of peptides containing azetidine derivatives.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated peptide coupling with an azetidine amine.
Conclusion
The successful incorporation of azetidine amine derivatives into peptides requires a departure from standard coupling protocols. By understanding the inherent challenges of steric hindrance and reduced nucleophilicity, and by selecting highly reactive coupling reagents such as HATU or COMU, researchers can effectively synthesize these valuable peptidomimetics. Careful optimization of the base, solvent, and reaction stoichiometry, coupled with diligent monitoring of the reaction progress, will ensure high yields and purity. The protocols and guidelines presented herein provide a robust framework for navigating the complexities of azetidine peptide chemistry, empowering scientists in the pursuit of novel therapeutics and advanced biomaterials.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Comparison of Peptide Coupling Reagents COMU and HCTU. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. COMU: A third generation of uronium-type coupling reagents. [Link]
-
ResearchGate. Direct Access to L-Azetidine-2-carboxylic Acid. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. [Link]
-
PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
-
Wiley Online Library. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]
-
MDPI. (2020). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link]
-
J-STAGE. Peptide Synthesis via N-Acylated Aziridinone. II. The Reaction of N-Acylated Aziridinone and Its Use in Peptide Synthesis. [Link]
- Google Patents. Method for solution-phase peptide synthesis.
-
PubMed Central. (2023). Epimerisation in Peptide Synthesis. [Link]
-
PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
PubMed. Comparative study of methods to couple hindered peptides. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. [Link]
-
ResearchGate. What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. [Link]
-
PubMed. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
PubMed. Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
PubMed. Efficient route to (S)-azetidine-2-carboxylic acid. [Link]
-
PubMed. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing azetidine ring opening during acidic workup
Technical Support & Troubleshooting Guide
Status: Active Department: Synthetic Chemistry / Process Development Subject: Prevention of Azetidine Ring Opening During Acidic Workup
The Mechanic's Corner: Understanding the Failure Mode
The Core Issue: Azetidines possess significant ring strain energy (~26 kcal/mol), making them thermodynamically primed for ring opening. While kinetically stable under neutral or basic conditions, acidic environments compromise this stability.
The Mechanism of Failure:
-
Protonation: The azetidine nitrogen is basic (
for alkyl azetidines). Acidic workup protonates this nitrogen, creating a good leaving group (ammonium). -
Activation: The
bonds are weakened by the positive charge on nitrogen. -
Nucleophilic Attack: A nucleophile (often the counterion
or solvent ) attacks the -carbon. -
Collapse: The ring snaps open to relieve strain, forming a linear impurity (e.g.,
-chloroamine or -amino alcohol).
Visualizing the Decomposition Pathway
Figure 1: The acid-catalyzed decomposition pathway of azetidines.[1] Protonation activates the ring strain, allowing weak nucleophiles to trigger irreversible opening.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "My product vanished after Boc deprotection."
Diagnosis: You likely used aqueous
| Parameter | Avoid (High Risk) | Recommended (Safe) | Why? |
| Acid Source | TFA, | Chloride ( | |
| Solvent | MeOH, EtOH, | DCM, | Protic solvents can act as nucleophiles. |
| Scavenger | None | Triethylsilane ( | If a cation is generated, scavengers prevent side reactions. |
Scenario B: "I see a +36/38 mass unit impurity."
Diagnosis: This corresponds to the addition of
-
Immediate: Do not use
for salt formation. -
Alternative: Use Oxalic acid or Fumaric acid to form stable salts without nucleophilic counterions.
Scenario C: "Decomposition occurs during aqueous extraction (Quenching)."
Diagnosis: The pH dropped too low (< 3) during the quench, or the biphasic mixture got too hot. The Fix:
-
Buffer, Don't Just Quench: Never quench a basic reaction containing azetidines with
. Use Saturated or Phosphate Buffer (pH 7). -
Cold Workup: Perform all extractions at
.
Validated Protocols
Protocol 1: The "Safe" Boc-Deprotection (TFA Method)
Use this method to remove Boc groups while preserving the azetidine ring.
-
Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous DCM (
concentration). Cool to . -
Acid Addition: Add TFA (10-20 equiv) dropwise. Do not use HCl.
-
Self-Validation Step: Monitor by TLC/LCMS. Look for the disappearance of starting material. Do not let it stir "overnight" unnecessarily.
-
-
Quenching (Critical Step):
-
Option A (Volatile Product): Concentrate the reaction mixture in vacuo at low temperature (
) to remove TFA. Do not add water. -
Option B (Non-Volatile): Pour the cold reaction mixture slowly into a vigorously stirring slurry of solid
in DCM. Do not add water until evolution of ceases.
-
-
Isolation: Filter the solids and concentrate. If an aqueous wash is strictly necessary, use a pH 8-9 buffer, never pure water or acid.
Protocol 2: Non-Aqueous Workup for Azetidine Intermediates
Use this when your azetidine is an intermediate sensitive to hydrolysis.
-
Quench: Instead of adding water, add solid
(Glauber's salt) or grind solid into the reaction mixture. -
Precipitation: Dilute with excess diethyl ether or MTBE. This often precipitates inorganic salts while keeping the organic azetidine in solution.
-
Filtration: Filter through a pad of Celite.
-
Evaporation: Concentrate the filtrate. This avoids exposing the azetidine to an aqueous acidic interface entirely.
Decision Logic: Selecting the Right Workup
Use this logic flow to determine the safest processing method for your specific experiment.
Figure 2: Decision matrix for selecting reagents and workup conditions to preserve azetidine integrity.
FAQ: Rapid Response
Q: Can I use HCl in Dioxane for Boc removal?
A: Risky. Even though it is anhydrous, the chloride ion (
Q: My azetidine has an electron-withdrawing group (EWG) on the nitrogen (e.g., Sulfonamide). Is it safe? A: Generally, Yes . EWGs (Sulfonyl, Acyl, Carbamate) reduce the basicity of the nitrogen, making it harder to protonate. These are significantly more stable to acid than alkyl-azetidines. However, if the conditions remove the EWG (like Boc removal), the ring becomes vulnerable immediately.
Q: What is the "Self-Validating" check for ring opening? A: Use NMR .
-
Intact Ring: Azetidine protons typically appear as multiplets around
3.5 - 4.5 ppm. -
Opened Ring: Look for a shift to distinct triplets (typical of linear alkyl chains) and the appearance of exchangeable protons (
8.0+) if an ammonium salt formed.
References
-
Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2] Journal of Medicinal Chemistry.[2] Link
-
Duncton, M. A. J. (2011). Minireview: Recent Applications of Oxetanes and Azetidines in Drug Discovery. MedChemComm. Link
-
Lowe, J. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link
-
St-Jean, F., et al. (2008). Azetidine Stability and Reactivity.[1][3][4] Journal of Organic Chemistry.[5][6][7] Link
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Solving Solubility & Isolation Challenges with Azetidine Intermediates
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Solubility, Extraction, and Stability of Azetidine Scaffolds
Introduction: The Azetidine Paradox
Azetidines are a cornerstone of modern medicinal chemistry, increasingly utilized as bioisosteres for gem-dimethyl groups, piperidines, and pyrrolidines to improve metabolic stability and lower lipophilicity. However, the very properties that make them attractive—high polarity (
Researchers often encounter three distinct failure modes:
-
The "Invisible Product": The compound remains in the aqueous phase during standard extraction.
-
The "Uncrystallizable Oil": Salt formation leads to hygroscopic oils rather than discrete solids.
-
The "Disappearing Scaffold": Ring opening occurs during acidic workup or concentration.
This guide moves beyond standard textbook protocols to provide field-tested "rescue" methodologies for handling these difficult intermediates.
Troubleshooting Guide (Q&A)
Issue 1: "I synthesized a polar azetidine, but it won't extract into DCM or EtOAc."
Diagnosis: Unsubstituted or small N-alkyl azetidines have low LogP values (often < 0), making them highly water-soluble. Standard organic solvents (DCM, EtOAc) are too non-polar to compete with the hydration shell of the azetidine nitrogen.
The Solution: The "Salting-Out + Polar Cocktail" Protocol You must decrease the water's solvation power while increasing the organic phase's polarity without making it miscible with water.
-
Step 1: Saturation. Saturate the aqueous phase with NaCl (brine) or
(if the compound is stable to base). This disrupts the hydration shell ("salting out"). -
Step 2: The Solvent Switch. Do not use pure DCM. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) . The alcohol component acts as a phase transfer agent, H-bonding with the amine to pull it into the organic layer.
Issue 2: "My azetidine TFA salt is an intractable oil/gum. How do I get a solid?"
Diagnosis: Trifluoroacetate (TFA) salts of azetidines are notorious for forming "ionic liquids" or hygroscopic oils due to poor lattice energy packing and charge delocalization.
The Solution: Counter-Ion Exchange & Trituration
-
Method A (Salt Exchange): Convert the TFA salt to an HCl salt. Dissolve the oil in a minimal amount of MeOH/DCM, treat with 2M HCl in ether (or dioxane), and evaporate. HCl salts pack better than TFA salts.
-
Method B (Antisolvent Trituration): Dissolve the oil in a minimal volume of a "good" solvent (MeOH or DCM). Slowly add a "bad" solvent (Diethyl Ether or MTBE) with vigorous stirring. If it oils out again, scratch the flask sides or sonicate to induce nucleation.
Issue 3: "The product degrades during concentration or silica chromatography."
Diagnosis: Azetidines are kinetically stable but thermodynamically reactive.
-
Acid Sensitivity: While protonation generally stabilizes the ring against nucleophiles, strong acids combined with heat can induce ring opening (polymerization).
-
Silica Acidity: The Lewis acidity of standard silica gel can catalyze ring opening or irreversible adsorption of the basic amine.
The Solution: Base-Deactivated Silica Pre-treat your silica column with 1-2% Triethylamine (TEA) or Ammonia in the eluent. This neutralizes acidic sites on the silica. Alternatively, use Alumina (Basic) stationary phase for highly sensitive azetidines.
Detailed Experimental Protocols
Protocol A: The "Rescue" Extraction for Highly Polar Azetidines
Use this when LCMS shows product in the aqueous layer after standard workup.
-
Basify: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH or saturated
. (Ensure your specific substitution pattern tolerates high pH). -
Saturate: Add solid NaCl until no more dissolves (saturation point).
-
Prepare Solvent: Mix Chloroform (
) and Isopropanol (IPA) in a 3:1 ratio . -
Extract: Perform 3-5 extractions using the
:IPA mixture.-
Note: This mixture is denser than water.
-
-
Dry: Dry combined organics over
(Sodium Sulfate). Avoid for sensitive amines as it is slightly Lewis acidic. -
Concentrate: Evaporate at
to avoid thermal degradation.
Protocol B: Solidification of Oily Azetidine Salts
-
Dissolution: Dissolve the crude oily salt in the minimum volume of Methanol (e.g., 100 mg in 0.5 mL).
-
Antisolvent Addition: Add Diethyl Ether (
) dropwise until the solution turns slightly cloudy (turbidity point). -
Nucleation: Cap the vial and sonicate for 1 minute. If oil droplets form, add a seed crystal (if available) or scratch the glass interface vigorously with a spatula.
-
Crystallization: Place in a freezer (-20°C) overnight.
-
Filtration: Filter the resulting solid quickly (azetidine salts can be hygroscopic) and wash with cold
.
Visualized Workflows
Figure 1: Decision Logic for Azetidine Isolation
Caption: A logic flow for selecting the correct isolation method based on azetidine solubility and stability properties.
Reference Data: Solvent Systems
Table 1: Recommended Solvent Systems for Azetidine Extraction & Purification
| Operation | Solvent System | Ratio (v/v) | Notes |
| Extraction (Standard) | DCM / Water | 1:1 | Only for N-protected or lipophilic analogs (LogP > 1). |
| Extraction (Polar) | 3:1 | Gold Standard for free base azetidines. High recovery. | |
| Extraction (Alt) | DCM / IPA | 4:1 | Less toxic than chloroform, slightly lower recovery. |
| TLC Eluent | DCM / MeOH / | 90:9:1 | Ammonia prevents streaking of the basic amine. |
| Crystallization | MeOH / | 1:10 | Good for HCl and Oxalate salts. |
| Crystallization | Acetone / Hexane | 1:5 | Good for free bases (if solid). |
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Sirenko, V., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] RSC Advances. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Discusses similar polarity/solubility handling for 4-membered rings). Angewandte Chemie International Edition. Link
-
Phelps, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2] ACS Medicinal Chemistry Letters. Link
Sources
Technical Support Center: Optimizing N-alkylation of 2-(Azetidin-3-yl)propan-1-ol
Welcome to the technical support center for the N-alkylation of 2-(azetidin-3-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation and achieve optimal results in your synthesis.
Introduction: The Synthetic Challenge
The N-alkylation of 2-(azetidin-3-yl)propan-1-ol presents a unique set of challenges due to the presence of two nucleophilic centers: the secondary amine of the azetidine ring and the primary hydroxyl group of the propanol side chain. Achieving selective N-alkylation requires careful consideration of reaction conditions to avoid common pitfalls such as O-alkylation, overalkylation, and potential ring-opening of the strained azetidine ring. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of 2-(azetidin-3-yl)propan-1-ol?
A1: The two most prevalent and effective methods are direct N-alkylation with an alkyl halide (or sulfonate) and reductive amination with an aldehyde or ketone. The choice between these methods depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the available starting materials.
Q2: I am observing a significant amount of O-alkylation. How can I favor N-alkylation?
A2: O-alkylation is a common side reaction. To promote selective N-alkylation, you can:
-
Choose appropriate reaction conditions: In direct alkylation, using a non-polar, aprotic solvent and a mild, non-hindered base can favor N-alkylation.
-
Protect the hydroxyl group: A straightforward approach is to protect the primary alcohol as a silyl ether (e.g., TBDMS or TIPS ether) before performing the N-alkylation. This protecting group can be easily removed under acidic conditions after the N-alkylation is complete.[1]
-
Utilize reductive amination: This method is often more chemoselective for the amine, as the iminium ion intermediate is more electrophilic than the starting aldehyde, leading to preferential reaction at the nitrogen.
Q3: My reaction is very slow or incomplete. What could be the issue?
A3: Several factors can contribute to a sluggish reaction:
-
Steric hindrance: The 2-(propan-1-ol) substituent may sterically hinder the approach of the alkylating agent to the azetidine nitrogen. Using a less hindered alkylating agent or increasing the reaction temperature may be necessary.
-
Inappropriate solvent or base: The choice of solvent and base is crucial. For direct alkylation, polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions. A stronger, non-nucleophilic base might be required to fully deprotonate the azetidine nitrogen.
-
Poor solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
Q4: I am seeing byproducts with a higher molecular weight than my expected product. What are they?
A4: This often indicates overalkylation, where the desired N-alkylated product, which is a tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt. To mitigate this, you can:
-
Use a stoichiometric amount of the alkylating agent or a slight excess of the azetidine starting material.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Q5: Is there a risk of the azetidine ring opening during the reaction?
A5: While the azetidine ring is more stable than an aziridine ring, it is still strained and can undergo ring-opening under harsh conditions, particularly with certain activating groups on the nitrogen.[2] It is advisable to use moderate temperatures and avoid strongly acidic or highly reactive electrophilic conditions unless ring-opening is the desired outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently reactive alkylating agent. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Steric hindrance. | 1. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., ACN, DMF, DMSO). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. If steric hindrance is significant, consider a less bulky alkylating agent or an alternative synthetic route. |
| Formation of O-alkylated byproduct | 1. The hydroxyl group is competing with the amine for the alkylating agent. 2. Use of a strong base that deprotonates the alcohol. | 1. Protect the hydroxyl group as a silyl ether (e.g., TBDMSCl, imidazole in DMF). 2. Use a milder base that selectively deprotonates the more acidic N-H. 3. Switch to reductive amination, which is generally more chemoselective for the amine. |
| Formation of overalkylation product (quaternary salt) | 1. Excess alkylating agent. 2. Prolonged reaction time. | 1. Use a 1:1 stoichiometry of the azetidine to the alkylating agent. 2. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Complex mixture of products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Potential for ring-opening of the azetidine. 3. Impure starting materials. | 1. Lower the reaction temperature. 2. Ensure reaction conditions are not overly harsh. 3. Purify starting materials before use. |
| Difficulty in product purification | 1. Similar polarity of starting material and product. 2. Presence of multiple byproducts. | 1. If the product is basic, consider an acid-base extraction during workup. 2. Optimize the reaction to minimize byproducts. 3. Consider derivatization to aid in separation. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide (with Hydroxyl Protection)
This protocol involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by N-alkylation, and subsequent deprotection.
Step 1: Protection of the Hydroxyl Group
-
To a solution of 2-(azetidin-3-yl)propan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(2-(tert-butyldimethylsilyloxy)propyl)azetidine.
Step 2: N-Alkylation
-
To a solution of the TBDMS-protected azetidine (1.0 eq) in anhydrous acetonitrile (ACN), add the alkyl halide (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product can be taken to the next step or purified by column chromatography.
Step 3: Deprotection
-
Dissolve the N-alkylated, TBDMS-protected intermediate in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) and stir at room temperature for 2-4 hours.
-
Alternatively, for acid-labile alkyl groups, a mild acidic workup (e.g., 1M HCl) can be employed.
-
Monitor the deprotection by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the final product by column chromatography or crystallization.
Protocol 2: Reductive Amination
This method is advantageous for its chemoselectivity and is particularly useful when the corresponding aldehyde or ketone is readily available.
Procedure:
-
To a solution of 2-(azetidin-3-yl)propan-1-ol (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.0-1.2 eq).
-
A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC/LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Reagent and Condition Selection Guide
| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination | Rationale |
| Alkylating Agent | Alkyl halides (I > Br > Cl), tosylates, mesylates | Aldehydes, Ketones | Reactivity of alkyl halides follows S(_N)2 trends. Aldehydes and ketones are suitable for imine formation. |
| Solvent | ACN, DMF, DMSO | MeOH, DCE, THF | Polar aprotic solvents for S(_N)2. Protic or aprotic solvents for reductive amination. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | Not typically required (or catalytic acid) | A base is needed to neutralize the acid formed in direct alkylation. Reductive amination is often self-catalyzing or requires a catalytic amount of acid. |
| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Mild reducing agents are required to selectively reduce the iminium ion in the presence of the carbonyl group. |
| Temperature | Room temperature to 80 °C | 0 °C to room temperature | Higher temperatures may be needed for less reactive alkyl halides. Reductive amination is typically performed at milder temperatures. |
| Chemoselectivity | Lower (O-alkylation is a risk) | Higher (generally selective for the amine) | The hydroxyl group can compete in direct alkylation. The iminium intermediate in reductive amination is more reactive towards reduction than the starting carbonyl. |
References
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(10), 3988–4035.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896.
- Matier, C. D., Schwaben, J., Peteres, J. C., & Fu, G. C. (2017). Selective Monoalkylation of Aliphatic Amines with Unactivated Secondary Alkyl Iodides via Copper-Catalyzed Photoredox Reactions. Journal of the American Chemical Society, 139(49), 17707–17710.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
- Ghorai, M. K., & Tiwari, D. P. (2012). BF3·OEt2-Promoted/Catalyzed Regioselective Nucleophilic Ring Opening of N-Activated/N-Protective Group Free Aziridines and Azetidines. The Journal of Organic Chemistry, 77(13), 5773–5783.
- Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454.
Sources
Technical Guide: Stability & Handling of 2-(Azetidin-3-yl)propan-1-ol
Topic: Stability of 2-(Azetidin-3-yl)propan-1-ol under basic conditions
Executive Summary 2-(Azetidin-3-yl)propan-1-ol (CAS: 1599559-42-8) exhibits high chemical stability under basic conditions, contrasting sharply with its lability in acidic environments. The azetidine ring, despite its significant ring strain (~25.4 kcal/mol), resists nucleophilic ring opening in the absence of ring activation (protonation or quaternization).
Users frequently misinterpret physical loss (due to high water solubility) or carbamate formation (CO₂ absorption) as chemical decomposition. This guide addresses the specific handling requirements to maintain integrity during free-basing, extraction, and storage.
Part 1: Critical Troubleshooting (FAQ)
Q1: My compound "disappeared" during aqueous workup after treating the salt with NaOH. Did the ring open? Diagnosis: Unlikely. The azetidine ring is stable to aqueous NaOH. Root Cause: Phase Partitioning. 2-(Azetidin-3-yl)propan-1-ol contains both a secondary amine and a primary alcohol, making it highly polar. It partitions preferentially into the aqueous phase rather than standard organic solvents like Ethyl Acetate or Diethyl Ether. Solution:
-
Saturate the aqueous phase: Add NaCl until saturation to salt out the amine.
-
Use polar extraction solvents: Switch to DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1).
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor.
Q2: I observed a white solid precipitating from the neat free base oil. Is it polymerizing? Diagnosis: Possible, but more likely Atmospheric Reaction . Root Cause: Carbamate Formation. Azetidines are potent nucleophiles. The free secondary amine rapidly reacts with atmospheric CO₂ to form zwitterionic carbamates (ammonium carbamate species), which appear as white solids. Solution:
-
Inert Atmosphere: Handle strictly under Argon or Nitrogen.
-
Recovery: The free base can often be regenerated from the carbamate by gentle heating under vacuum or treatment with strong base, though this risks oligomerization.
Q3: Can I heat this compound in the presence of a strong base (e.g., NaH, KOtBu)? Diagnosis: Generally Safe. Mechanistic Insight: Unlike acidic conditions where protonation activates the C-N bond for nucleophilic attack (ring opening), basic conditions leave the nitrogen uncharged. The unactivated azetidine ring is kinetically stable to external nucleophiles even at elevated temperatures. Caveat: Avoid electrophiles (e.g., alkyl halides) unless N-alkylation is the intended reaction.
Q4: How should I store the free base? Recommendation: Do not store as a free base. Protocol: Convert the compound immediately to a stable salt (HCl, Oxalate, or Trifluoroacetate) for storage. If the free base is required for the next step, generate it in situ. Why? The free base is prone to slow oligomerization and CO₂ absorption.
Part 2: Experimental Protocols
Protocol A: Optimized Free-Basing & Extraction
Standard extraction protocols result in <30% recovery. Use this optimized method for >85% recovery.
Materials:
-
Starting Material: 2-(Azetidin-3-yl)propan-1-ol hydrochloride[1]
-
Base: Saturated aq.[2] K₂CO₃ (preferred over NaOH to minimize heat/hydrolysis risks of other groups)
-
Solvent: Chloroform:Isopropanol (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the HCl salt in minimal water (10 mL/g).
-
Basification: Cool to 0°C. Slowly add saturated aq. K₂CO₃ until pH > 12.
-
Note: Ensure the solution remains cold to prevent potential volatility losses, though boiling point is likely >150°C.
-
-
Saturation: Add solid NaCl to the aqueous layer until no more dissolves.
-
Extraction: Extract with CHCl₃:IPA (3:1) (4 x volume of aqueous layer).
-
Critical: Do not use Ethyl Acetate.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent under reduced pressure at <40°C.
-
Warning: Do not apply high vacuum (<1 mbar) for extended periods at room temperature; the free base may sublime or co-evaporate.
-
Protocol B: Stability Stress Test (Validation)
Use this to verify the integrity of your specific batch.
-
Control: Dissolve 10 mg in D₂O (pH adjusted to >12 with NaOD).
-
Stress: Heat to 60°C for 12 hours.
-
Analysis: Acquire ¹H NMR.
-
Stable Result: Distinct multiplets for the azetidine ring protons (typically
3.0–4.0 ppm) remain sharp. -
Degradation: Appearance of broad alkyl chain signals indicating ring opening (formation of linear amino-alcohol species).
-
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent stability profiles of the azetidine scaffold under acidic vs. basic conditions.
Figure 1: Stability Decision Tree. Note that decomposition is driven by N-activation (acid), whereas basic conditions preserve the ring structure.
Part 4: Data Summary
| Parameter | Value / Characteristic | Implication for Handling |
| Ring Strain | ~25.4 kcal/mol | High reactivity to activated ring opening (Acidic). Stable in Base. |
| pKa (Conjugate Acid) | ~11.0 (Estimated) | Requires pH > 12 for complete free-basing. |
| LogP | < 0 (Highly Polar) | Does not extract into non-polar solvents (Hexane/Ether). |
| Boiling Point | >150°C (Est.) | Low volatility, but can sublime under high vac. |
| CO₂ Sensitivity | High | Store under inert gas; solids may be carbamates, not polymers. |
References
-
Padwa, A. (2021).[3][4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
-
St-Jean, F., et al. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
-
Organic Chemistry Portal. Synthesis of Azetidines. (General stability and synthesis conditions).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134693994 (2-(Azetidin-3-yl)propan-1-ol).
Sources
- 1. 2231673-85-9|2-(azetidin-3-yl)propan-1-ol;hydrochloride|2-(azetidin-3-yl)propan-1-ol;hydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Azetidine Alcohols
This technical guide is structured as a specialized Support Center Hub for researchers working with azetidine alcohols. It prioritizes actionable solutions, mechanistic understanding, and self-validating protocols.
Topic: Troubleshooting & Handling Guide for Hygroscopic Azetidine Alcohols Ticket ID: AZT-OH-HANDLE-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Water Problem" in Azetidine Chemistry
Azetidine alcohols (e.g., Azetidin-3-ol , 3-hydroxymethylazetidine ) are valuable but notoriously difficult building blocks. Their handling challenges stem from a synergistic effect:
-
High Polarity: The combination of a secondary amine and a hydroxyl group creates a high density of hydrogen-bond donors/acceptors.
-
Ring Strain: While more stable than aziridines, the azetidine ring (~26 kcal/mol strain energy) makes the system sensitive to "wet" acidic conditions, which can trigger ring-opening polymerization or hydrolysis.
-
Deliquescence: These compounds are not just hygroscopic; they are often deliquescent , meaning they absorb enough atmospheric moisture to dissolve themselves, turning free-flowing solids into viscous oils or gums within minutes.
This guide provides field-proven protocols to recover, quantify, and handle these reagents without compromising their integrity.
Troubleshooting Hub (Q&A)
Category: Storage & Physical State[1][2][3][4]
Q: My Azetidin-3-ol HCl salt arrived as a white powder, but after opening the bottle, it turned into a sticky gum. Is it degraded?
A: Likely not degraded, but solvated .
-
Diagnosis: This is classic deliquescence. The salt lattice has collapsed due to rapid water uptake.
-
Immediate Action: Do not attempt to scrape the gum. You will lose material and introduce static/weighing errors.
-
Recovery Protocol: Re-dissolve the gum in a minimum amount of dry methanol, transfer quantitatively to a round-bottom flask, and perform Azeotropic Drying (See Protocol A below).
-
Prevention: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Warm the vial to room temperature before opening to prevent condensation.
Category: Stoichiometry & Weighing[5]
Q: My reaction yields are inconsistent (30–70%), even though I weigh the starting material accurately. Why?
A: You are likely weighing "ghost mass" (water).
-
The Mechanism: If an azetidine alcohol has absorbed 15 wt% water (common after 10 mins of air exposure), a 100 mg sample contains only 85 mg of reactant. This causes a stoichiometric mismatch, leaving excess electrophiles (e.g., acid chlorides) that complicate purification.
-
The Fix: Never assume the label weight or the scale reading is 100% active source.
-
Quick Fix: Use the "Weigh by Difference" technique inside a glovebox or glovebag.
-
Robust Fix: Determine the Weight Percent (wt%) of the active amine using qNMR (See Protocol B) before setting up critical reactions. Use this corrected mass for stoichiometry.
-
Category: Chemical Stability[3]
Q: Can I dry the free base azetidine alcohol using phosphorus pentoxide (P₂O₅) or strong heat?
A: NO.
-
Risk: P₂O₅ is a potent dehydrating agent that forms phosphoric acid upon water uptake. In the presence of the strained azetidine ring, this creates a localized acidic environment that can trigger acid-catalyzed ring opening or polymerization.
-
Safe Alternative: Use molecular sieves (3Å) for solutions or azeotropic distillation with toluene for solids. Toluene boils at 110°C, which is generally safe for azetidine salts, but perform this under reduced pressure (rotary evaporator) to keep the bath temperature lower (<50°C).
Visual Workflows (DOT Diagrams)
Workflow 1: Recovery of Deliquesced Material
Caption: Safe recovery workflow for restoring free-flowing solid azetidine salts from a deliquesced state.
Workflow 2: Water Quantification Decision Tree
Caption: Decision logic for selecting the correct water quantification method to avoid amine interference.
Validated Experimental Protocols
Protocol A: Azeotropic Drying (The "Toluene Strip")
Use this when your solid has turned to oil or before sensitive reactions.
-
Dissolution: Dissolve the hygroscopic azetidine (e.g., 500 mg) in the minimum amount of anhydrous Methanol (MeOH) or Dichloromethane (DCM) to ensure homogeneity.
-
Azeotrope Addition: Add anhydrous Toluene (approx. 3–5 mL per 100 mg of compound).
-
Why Toluene? It forms a positive azeotrope with water (boiling point 85°C) and methanol (boiling point 63.8°C), effectively carrying both away.
-
-
Evaporation: Concentrate on a rotary evaporator.
-
Bath Temp: 40–45°C.
-
Pressure: Ramp down slowly to prevent "bumping."
-
-
Repetition: The residue may still look oily. Repeat Step 2 and 3 at least twice.
-
Final State: The oil should foam up and solidify into a white crust or powder.
-
High Vacuum: Place on a high-vacuum manifold (< 1 mbar) for 4–12 hours.
Protocol B: qNMR for Water Quantification
Use this to determine the exact "Active Pharmaceutical Ingredient" (API) mass.
-
Standard Selection: Choose an internal standard (IS) that is non-hygroscopic and has non-overlapping peaks (e.g., Maleic Acid or Dimethyl Sulfone ).
-
Preparation:
-
Weigh ~10 mg of Azetidine sample (
) directly into an NMR tube (or vial). -
Weigh ~5 mg of Internal Standard (
) accurately. -
Dissolve in dry DMSO-d6 or D₂O (if water peak separation is not required, but for water quantification, use dry DMSO-d6 or CD3CN ).
-
-
Acquisition: Run a ¹H NMR with a long relaxation delay (d1 ≥ 10s) to ensure full integration accuracy.
-
Calculation:
-
Where
= Integral area, = Number of protons. -
Note: If quantifying water directly, integrate the H₂O peak in dry DMSO-d6 (approx 3.3 ppm) and subtract the solvent blank value.
-
Protocol C: Karl Fischer (KF) for Azetidines
Critical adjustment for secondary amines.
-
The Issue: Secondary amines (like azetidines) can react with the methanol in standard KF reagents to form acetals/ketals, releasing water and causing a "drifting endpoint" (false high reading). They can also shift the pH, disturbing the iodine reaction equilibrium.
-
The Solution:
-
Use Buffered Reagents: Select commercial KF reagents labeled for "Aldehydes and Ketones" or specifically "Amines" (often contain salicylic acid or benzoic acid buffers).
-
Solvent: Use a methanol-free working medium if possible, or ensure the buffer capacity is sufficient to maintain pH 5–7.
-
Data Summary Tables
Table 1: Drying Agent Compatibility for Azetidines
| Drying Agent | Compatibility | Notes |
| Magnesium Sulfate (MgSO₄) | ✅ High | Safe for solutions. Neutral/mildly acidic. |
| Sodium Sulfate (Na₂SO₄) | ✅ High | Very safe, but slower capacity. Good for final polish. |
| Molecular Sieves (3Å) | ✅ Best | Ideal for storing solutions. 3Å excludes organic molecules, adsorbing only water. |
| Calcium Hydride (CaH₂) | ⚠️ Caution | Basic. Good for distilling solvents before adding azetidine, but do not mix directly with sensitive salts. |
| Phosphorus Pentoxide (P₂O₅) | ❌ Unsafe | Strong acid generation. Can cause ring opening/polymerization. |
| Silica Gel | ⚠️ Caution | Acidic surface can degrade free-base azetidines during chromatography. Add 1% Et₃N to eluent. |
Table 2: Physical Properties & Handling
| Property | Azetidin-3-ol HCl | Free Base Azetidine |
| Hygroscopicity | High (Deliquescent) | Moderate to High |
| State | Crystalline Solid (Dry) -> Gum (Wet) | Liquid or Low-Melting Solid |
| Storage Temp | -20°C | -20°C to -80°C |
| Air Stability | Stable (if dry) | Absorbs CO₂ (Carbamate formation) |
References
-
PubChem. (n.d.).[1] Azetidin-3-ol Hydrochloride | C3H6ClNO.[1][2] National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Bursten, M. S., et al. (2015).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. (Contextual citation for drying agent efficiency).
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Basis for qNMR protocol).
Sources
Validation & Comparative
Technical Comparison Guide: LC-MS Analysis of 2-(Azetidin-3-yl)propan-1-ol
Executive Summary: The Polarity Challenge
2-(Azetidin-3-yl)propan-1-ol represents a distinct class of "fragment-like" building blocks increasingly common in modern drug discovery. Its structure—a rigid, four-membered azetidine ring coupled with a polar alcohol tail—creates a "perfect storm" for analytical difficulty:
-
High Polarity (Low LogP): The molecule is hydrophilic (LogP ≈ -0.1 to 0.5), causing it to elute in the void volume (
) of standard C18 columns. -
Lack of Chromophore: With no aromatic systems, UV detection is feasible only at non-specific wavelengths (<210 nm), making Mass Spectrometry (MS) the mandatory detection mode.
-
Basic Nitrogen: The secondary amine (
) causes severe peak tailing on active silanols in older silica-based columns.
This guide objectively compares the two most viable strategies for quantifying this analyte: Hydrophilic Interaction Liquid Chromatography (HILIC) versus Polar-Functionalized Reversed-Phase LC (PF-RPLC) .
The Verdict: While PF-RPLC offers familiarity, HILIC-MS/MS is the superior methodology for this specific analyte due to enhanced retention, superior ionization efficiency, and orthogonal selectivity against matrix interferences.
Methodology Comparison
Method A: HILIC-MS/MS (Recommended)
HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase with a high-organic mobile phase. Water forms a stagnant layer on the surface, and the analyte partitions into this aqueous layer.
-
Mechanism: Partitioning + Electrostatic Interaction.
-
Why it works here: The polar azetidine and hydroxyl groups interact strongly with the polar stationary phase (e.g., Amide or Zwitterionic), retaining the molecule well away from the solvent front.
-
MS Advantage: The mobile phase is high-organic (typically >60% Acetonitrile), which desolvates much more efficiently in the ESI source than aqueous RPLC phases, yielding 5-10x higher sensitivity.
Method B: Polar-Functionalized RPLC (Alternative)
Standard C18 columns fail here. The alternative is using "Aqueous Stable" phases like Pentafluorophenyl (PFP) or Polar-Embedded C18.
-
Mechanism: Hydrophobic interaction (weak) + Dipole-Dipole/Pi-Pi interactions (PFP).
-
Limitations: Even with specialized columns, retention (
) is often low (< 2.0), risking ion suppression from salts eluting early in biological matrices.
Comparative Data Summary
The following data represents typical performance metrics for small polar amines (MW ~115 Da) under optimized conditions.
| Metric | HILIC (Amide Phase) | RPLC (PFP Phase) | Standard C18 |
| Retention Factor ( | 4.5 - 6.0 (Excellent) | 1.2 - 1.8 (Marginal) | < 0.5 (Fail) |
| Peak Symmetry ( | 1.1 - 1.2 | 1.3 - 1.5 (Tailing) | N/A |
| MS Sensitivity (S/N) | High (High ACN %) | Moderate (High | Low |
| Matrix Effects | Low (Elutes after salts) | High (Co-elutes with salts) | Severe |
| Equilibration Time | Slow (15-20 column vols) | Fast (5-10 column vols) | Fast |
Detailed Experimental Protocols
Protocol A: HILIC-MS/MS (Gold Standard)
Rationale: An Amide-bonded phase is chosen over bare silica to prevent irreversible adsorption of the basic azetidine nitrogen and ensure peak symmetry.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (
mm, 2.5 µm). -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer controls ionization of the amine).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 50% B
-
5.1 min: 40% B (Wash)
-
7.0 min: 90% B (Re-equilibrate for 4 mins).
-
-
Flow Rate: 0.4 mL/min.[1]
-
Sample Diluent: Critical: 90:10 Acetonitrile:Water. (Injecting aqueous samples destroys peak shape in HILIC).
Protocol B: MS/MS Detection Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode. The azetidine nitrogen is readily protonated (
-
Precursor Ion:
116.1 ( ) -
Fragmentation Logic: The azetidine ring is strained.[2] Collision Induced Dissociation (CID) typically triggers:
-
Ring Opening: Cleavage of the C-N bonds.
-
Water Loss: Loss of the hydroxyl group (
Da). -
Propyl Chain Cleavage: Loss of the side chain.
-
MRM Transitions (Optimized):
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 116.1 | 72.1 | 20 | Azetidine ring cleavage/loss of propyl-OH |
| Qualifier 1 | 116.1 | 98.1 | 15 | Loss of |
| Qualifier 2 | 116.1 | 44.1 | 25 | Characteristic amine fragment ( |
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow guides the selection of the correct chromatography based on the physicochemical properties of the azetidine derivative.
Caption: Decision logic for selecting HILIC over RPLC for small polar azetidines.
Diagram 2: Proposed Fragmentation Pathway
Understanding the MS/MS fragmentation is vital for confirming identity and avoiding interference.
Caption: Primary ESI+ fragmentation pathways for 2-(Azetidin-3-yl)propan-1-ol.
Scientific Causality & Troubleshooting
Why HILIC Fails (Sometimes)
While HILIC is the recommendation, it is less robust than RPLC.
-
The "Solvent Mismatch" Effect: If you dissolve your sample in 100% water and inject it onto a HILIC column (which is 90% ACN), the water acts as a "strong solvent" plug. This causes the analyte to travel with the solvent front, resulting in broad, distorted peaks.
-
Solution: Samples must be prepared in at least 75% Acetonitrile.
-
Why Ion Pairing is NOT Recommended
Historically, chemists used Ion Pairing Agents (e.g., TFA, Heptafluorobutyric acid) to retain polar amines on C18.
-
The Problem: These agents suppress the MS signal (Signal-to-Noise reduction of >50%) and permanently contaminate the LC system. HILIC avoids this entirely.
References
-
HILIC Mechanism & Application: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Link
-
Azetidine Analysis Context: Vertex Pharmaceuticals. (2012).[3] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC. Link
-
HILIC vs RPLC for Polar Metabolites: Thermo Fisher Scientific. HILIC Separations Technical Guide. Link
-
Mass Spec Fragmentation of Small Amines: LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Link
-
Compound Properties: PubChem. 3-(Azetidin-3-yl)propan-1-ol Compound Summary. (Used as structural proxy for physicochemical properties). Link
Sources
Bioisosteric Replacement Guide: 2-(Azetidin-3-yl)propan-1-ol
Executive Summary: The "Contract & Extend" Strategy
In the pursuit of improved physicochemical properties, the "Escape from Flatland" (increasing Fsp³ fraction) has become a dominant strategy in modern medicinal chemistry. 2-(Azetidin-3-yl)propan-1-ol (CAS: 1599559-42-8) represents a high-value bioisosteric building block designed to replace traditional saturated heterocycles like 4-substituted piperidines and morpholines .
By contracting the six-membered piperidine ring to a four-membered azetidine core while extending/branching the side chain, researchers can achieve a critical "Goldilocks" balance: maintaining the geometric vector of the pharmacophore while significantly lowering Lipophilicity (LogD) and blocking metabolic soft spots.
This guide objectively compares this azetidine scaffold against its primary alternatives, supported by experimental protocols and structural logic.
The Candidate: 2-(Azetidin-3-yl)propan-1-ol[1][2][3][4]
Structural Profile
-
CAS: 1599559-42-8[1]
-
Molecular Weight: ~115.17 g/mol (Free base)
-
Key Feature: A 3-substituted azetidine ring bearing a branched hydroxy-propyl tail.
-
pKa (Calculated): ~9.5–10.0 (Azetidine nitrogen), making it highly basic and protonated at physiological pH.
The Bioisosteric Rationale
The transition from a piperidine to an azetidine is not merely a reduction in size; it is a fundamental alteration of the molecular vector.
-
Ring Contraction: The azetidine ring is puckered (butterfly conformation), unlike the chair conformation of piperidine. This alters the exit vector of the substituent from 180° (equatorial-equatorial) to a more distinct angle, often enabling new interactions in the binding pocket.
-
Solubility Enhancement: The high ring strain (~26 kcal/mol) and reduced lipophilic surface area (LSA) generally improve aqueous solubility compared to piperidines.
-
Metabolic Blocking: Piperidine rings are notorious for cytochrome P450-mediated oxidation at the
-carbon (adjacent to nitrogen). The sterically hindered and strained azetidine ring is significantly more resistant to this oxidative clearance.
Comparative Analysis: Azetidine vs. The Standards
We compare 2-(Azetidin-3-yl)propan-1-ol against two classic motifs it is designed to replace: 4-Piperidineethanol and N-Boc-4-hydroxypiperidine (as a proxy for polar cores).
Table 1: Physicochemical & ADME Comparison
| Feature | 2-(Azetidin-3-yl)propan-1-ol | 4-Piperidineethanol | Morpholine Derivatives |
| Ring Size | 4-membered (Strained) | 6-membered (Relaxed) | 6-membered (Relaxed) |
| LogD (pH 7.4) | Low (< 0.5) | Medium (~1.2) | Low-Medium |
| Metabolic Stability | High (Resistant to | Low (Prone to N-dealkylation/oxidation) | Medium (Ring opening risk) |
| Fsp³ Character | High (Rigidified) | High (Flexible) | High (Flexible) |
| H-Bonding | Donor (OH) + Acceptor (N) | Donor (OH) + Acceptor (N) | Acceptor (O, N) |
| Permeability (Papp) | Moderate (Polarity limited) | High | High |
| hERG Liability | Reduced (Lower lipophilicity) | High Risk (Basic amine + Lipophilicity) | Low Risk |
Deep Dive: The "Branching" Effect
The specific structure of 2-(Azetidin-3-yl)propan-1-ol includes a methyl branch on the alkyl chain.
-
Vs. Linear Chains: This methyl group adds steric bulk that can restrict the rotation of the hydroxyl tail, effectively "locking" the pharmacophore into a bioactive conformation (reducing entropic penalty upon binding).
-
Vs. Gem-Dimethyl: It offers a subtler steric clash than a full gem-dimethyl group, useful when the binding pocket is narrow.
Decision Logic: When to Swap?
Use the following logic flow to determine if this building block fits your program.
Figure 1: Decision tree for implementing azetidine bioisosteres in lead optimization.
Experimental Protocols
To validate the bioisosteric replacement, the following workflows are recommended.
A. Synthesis of the Fragment
Since 2-(Azetidin-3-yl)propan-1-ol is a specialized building block, it is often synthesized from N-Boc-3-azetidinecarboxaldehyde or N-Boc-3-iodoazetidine .
Protocol (Representative Route via Grignard/Reduction):
-
Starting Material: tert-butyl 3-formylazetidine-1-carboxylate.
-
Grignard Addition: React with Ethylmagnesium bromide (EtMgBr) in dry THF at -78°C to form the secondary alcohol.
-
Note: This forms the linear or branched variant depending on the aldehyde/ketone precursor. For the specific "2-(Azetidin-3-yl)propan-1-ol" (branched), one might start with tert-butyl 3-acetylazetidine-1-carboxylate and react with a methyl grignard, or use a Reformatsky-type homologation.
-
-
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C -> RT for 2 hours.
-
Free Basing: Neutralize with basic resin (e.g., MP-Carbonate) to obtain the free amine for coupling.
B. Validating Metabolic Stability (Microsomal Assay)
This assay confirms the superiority of the azetidine core over piperidine.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH regenerating system.
-
Test compounds (Azetidine analog vs. Piperidine parent).
Step-by-Step Methodology:
-
Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Criteria: The Azetidine analog should show >2-fold improvement in
compared to the Piperidine analog.
-
Case Study Logic: The "Stretched" Pharmacophore
In a typical scenario involving a GPCR antagonist (e.g., CCR5 or H3 receptor), a 4-hydroxypiperidine moiety interacts with an aspartate residue.
-
The Problem: The piperidine ring contributes to high lipophilicity, driving non-specific binding and hERG inhibition.
-
The Replacement: Substituting with 2-(Azetidin-3-yl)propan-1-ol .
-
The Azetidine N mimics the Piperidine N (basic center).
-
The Propan-1-ol tail extends the hydroxyl group to the same spatial coordinate as the 4-hydroxyl of the piperidine but via a flexible, lower-bulk linker.
-
-
Result: The compound retains potency (Ki) but shows a LogD drop of ~0.8 units , significantly improving the Lipophilic Ligand Efficiency (LLE).
Figure 2: Pharmacophore overlay demonstrating how the "contracted ring + extended tail" mimics the original geometry.
References
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters, 2026. Link (Representative Context for Azetidine Utility).
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine. ResearchGate, 2026. Link
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate, 2026. Link
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. J. Agric. Food Chem., 2022.[2] Link
-
2-(azetidin-3-yl)propan-1-ol Product Page. Hairui Chemical. Link (Chemical Source Verification).
Sources
Spectroscopic Characterization of 2-(Azetidin-3-yl)propan-1-ol: A Comparative Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Azetidin-3-yl)propan-1-ol, a saturated heterocyclic alcohol of increasing interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra. To provide a robust contextual framework, these predicted spectra are compared with the known spectroscopic features of the structurally related isomer, 3-(Azetidin-1-yl)propan-1-ol, as well as the fundamental building blocks, azetidine and propan-1-ol. This comparative approach offers researchers a reliable reference for the identification and characterization of this emerging compound.
Introduction to Azetidine-Containing Scaffolds
Azetidines are four-membered nitrogen-containing heterocycles that are considered valuable scaffolds in medicinal chemistry.[1][2] Their strained ring system imparts unique conformational properties and metabolic stability, making them attractive motifs in the design of novel therapeutic agents. The incorporation of functionalized side chains, such as the propanol group in 2-(Azetidin-3-yl)propan-1-ol, further expands the chemical space for potential drug candidates. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of such novel compounds.
Predicted Spectroscopic Profile of 2-(Azetidin-3-yl)propan-1-ol
The following sections detail the predicted spectroscopic data for 2-(Azetidin-3-yl)propan-1-ol. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 2-(Azetidin-3-yl)propan-1-ol are based on the expected chemical shifts and coupling patterns of the azetidine ring and the propanol side chain.
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR (400 MHz, CDCl₃): The predicted proton NMR spectrum of 2-(Azetidin-3-yl)propan-1-ol would exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Azetidine Ring Protons: The protons on the azetidine ring are expected to appear as complex multiplets due to spin-spin coupling. The two protons at C2 and C4 would likely be in the range of δ 3.2-3.8 ppm. The single proton at C3, being a methine proton, would also be a multiplet, likely in the range of δ 2.5-3.0 ppm.
-
Propanol Side Chain Protons: The -CH₂- group attached to the hydroxyl function (C1' of the propanol chain) would likely appear as a doublet of doublets around δ 3.5-3.7 ppm. The adjacent methine proton (C2') would be a multiplet further upfield, estimated around δ 1.8-2.2 ppm. The terminal methyl group (-CH₃) would likely be a doublet around δ 0.9-1.1 ppm.
-
NH and OH Protons: The N-H proton of the azetidine ring and the O-H proton of the alcohol would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. These signals can be confirmed by D₂O exchange, where they would disappear from the spectrum.
¹³C NMR (100 MHz, CDCl₃): The predicted carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Azetidine Ring Carbons: The two equivalent methylene carbons (C2 and C4) of the azetidine ring are expected to have a chemical shift in the range of δ 45-55 ppm. The methine carbon (C3) attached to the side chain would be expected around δ 35-45 ppm.
-
Propanol Side Chain Carbons: The carbon bearing the hydroxyl group (C1') is expected to be the most downfield of the side chain carbons, likely in the range of δ 60-70 ppm. The methine carbon (C2') would be expected around δ 30-40 ppm, and the terminal methyl carbon (C3') would be the most upfield, around δ 10-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-(Azetidin-3-yl)propan-1-ol would show characteristic absorption bands for its alcohol and secondary amine functionalities.
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples.
Caption: Workflow for ATR-FTIR sample preparation and data acquisition.
Predicted IR Absorptions (cm⁻¹):
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the alcohol.[3]
-
N-H Stretch: A moderate absorption is predicted in the 3200-3500 cm⁻¹ region, which may overlap with the O-H stretch, corresponding to the N-H bond of the secondary amine in the azetidine ring.
-
C-H Stretch: Strong absorptions are expected in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.
-
C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ region is indicative of the C-N bond stretching in the azetidine ring.
-
C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region is characteristic of the C-O single bond stretching of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
ESI is a soft ionization technique suitable for polar molecules like 2-(Azetidin-3-yl)propan-1-ol.
Caption: Workflow for ESI-MS sample preparation and data analysis.
Predicted Fragmentation Pattern:
-
Molecular Ion Peak ([M+H]⁺): For 2-(Azetidin-3-yl)propan-1-ol (C₆H₁₃NO, MW: 115.17 g/mol ), the protonated molecular ion peak [M+H]⁺ would be observed at m/z 116.
-
Key Fragments: Fragmentation of the propanol side chain is expected. Loss of a water molecule from the protonated molecular ion would result in a fragment at m/z 98. Cleavage of the C-C bond between the azetidine ring and the side chain could also lead to characteristic fragments. For instance, the azetidin-3-yl-methyl cation would appear at m/z 70.
Comparative Analysis with 3-(Azetidin-1-yl)propan-1-ol
A key distinction in the spectroscopic data will arise from the point of attachment of the propanol side chain to the azetidine ring. In 3-(Azetidin-1-yl)propan-1-ol, the side chain is attached to the nitrogen atom (N-substitution).[4]
Table 1: Predicted Spectroscopic Comparison
| Spectroscopic Feature | 2-(Azetidin-3-yl)propan-1-ol (Predicted) | 3-(Azetidin-1-yl)propan-1-ol (Reference) | Rationale for Difference |
| ¹H NMR | |||
| Azetidine N-H | Present (broad singlet) | Absent | N-H is replaced by N-CH₂ |
| Azetidine C-H signals | Complex multiplets, C3-H distinct | More symmetrical pattern, two triplets and a quintet for ring protons | C-substitution at C3 breaks symmetry |
| Propanol α-CH₂ | Triplet | Triplet | Similar environment |
| ¹³C NMR | |||
| Azetidine C2/C4 | ~ δ 45-55 ppm | ~ δ 50-60 ppm | N-substitution deshields adjacent carbons |
| Azetidine C3 | ~ δ 35-45 ppm | ~ δ 20-30 ppm | C-substitution deshields the point of attachment |
| IR Spectroscopy | |||
| N-H Stretch | Present (~3200-3500 cm⁻¹) | Absent | No N-H bond in the N-substituted isomer |
| Mass Spectrometry | |||
| Fragmentation | Fragments from C-C cleavage (e.g., m/z 70) | Fragments from C-N cleavage | Different bond cleavage pathways |
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of 2-(Azetidin-3-yl)propan-1-ol. By leveraging established spectroscopic principles and comparing with structurally related compounds, researchers can confidently identify and verify the synthesis of this novel molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification is the ultimate confirmation of molecular structure.
References
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Azetidine. NIST Chemistry WebBook. Retrieved from [Link]
- Wuitschik, G., et al. (2006). Spirocyclic oxetanes: a novel class of conformationally restricted scaffolds for drug discovery.
- Hillier, M. C., & Chen, C.-Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887.
- Gianatassio, R., & Kadish, D. (2019). A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)2 rapidly provides bis-functionalized azetidines. Organic Letters, 21(7), 2060–2063.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1636–1641.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal, e202400308.
- Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2573-2578.
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar.
- Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. (n.d.). Semantic Scholar.
- Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2018). Molecules, 23(10), 2696.
- N-substituted azetidines and other aspects of azetidine chemistry. (n.d.). University of Canterbury Research Repository.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry, 89(21), 15449–15459.
- Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). Organic Letters.
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.).
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). ChemPhotoChem, 6(8), e202200069.
- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2025).
- Recent advances in the chemistry of metall
- (3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl)methanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3363.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules, 25(21), 5086.
- Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams.
- Solved Predict the^13C spectra of the. (2017). Chegg.com.
- A new program to 13C NMR spectrum prediction based on tridimensional models. (2001). Journal of Computer-Aided Molecular Design, 15(2), 99–106.
- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
- (i) Predict the { } ^ { 1 } \mathrm { H } NMR spectra of 1-propanol, prop.. (2025). Filo.
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- 3. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 925903-31-7 | 3-(Azetidin-1-yl)propan-1-ol - AiFChem [aifchem.com]
Conformational Analysis of 3-Substituted Azetidines vs. Piperidines: A Comparative Guide
Executive Summary
In modern drug discovery, the "escape from flatland" has driven a shift from
This guide provides an objective, data-driven comparison of the conformational landscapes of these two heterocycles. It details the structural causality behind their distinct behaviors and provides self-validating experimental protocols for their analysis.
Structural Fundamentals: Ring Strain and Topography
The fundamental difference between these two rings lies in their stress responses—specifically, how ring strain dictates their resting conformations and dynamic flexibility.
The Azetidine "Pucker" (Butterfly Motion)
Unlike the rigid chair conformation of piperidine, the azetidine ring is highly strained (~26 kcal/mol) and exists in a dynamic equilibrium between two puckered conformations.
-
Geometry: The ring is not planar. It adopts a "puckered" shape with a dihedral angle of approximately 25–30° to relieve torsional strain (Pitzer strain) between vicinal hydrogens.
-
Inversion Barrier: The energy barrier for ring inversion (flipping the pucker) is extremely low (~1.3 kcal/mol), allowing rapid interconversion at room temperature.
-
3-Substitution Effect: Placing a substituent at C3 introduces a preference for the "equatorial-like" orientation on the puckered ring to minimize 1,3-transannular steric interactions, though the low barrier means the "axial-like" conformer is often accessible.
The Piperidine Chair
Piperidine behaves analogously to cyclohexane but with a nitrogen atom introducing a dipole and lone-pair interactions.
-
Geometry: Predominantly adopts a chair conformation.
-
Inversion Barrier: The chair-to-chair inversion barrier is significantly higher (~10–11 kcal/mol), making the populations of conformers distinct and separable on the NMR timescale at lower temperatures.
-
A-Values: Substituents at C3 or C4 strongly prefer the equatorial position to avoid 1,3-diaxial interactions (A-value penalty).
Comparison Table: Structural Parameters
| Parameter | 3-Substituted Azetidine | 4-Substituted Piperidine |
| Ring Size | 4-membered | 6-membered |
| Ring Strain | High (~26 kcal/mol) | Low (~0 kcal/mol relative to chair) |
| Dominant Conformation | Puckered (Butterfly) | Chair |
| Inversion Barrier | Low (< 2 kcal/mol) | Moderate (~11 kcal/mol) |
| Vector Geometry | Substituent projects at ~145° angle | Substituent projects equatorially (180°) |
| Flexibility | High dynamic flutter | Rigid definition |
Vector Analysis & Bioisosteric Fidelity
For a medicinal chemist, the "Exit Vector"—the angle and distance at which a substituent projects from the core—is the critical metric for scaffold hopping.
The Geometric Mismatch
When replacing a 4-substituted piperidine with a 3-substituted azetidine, the distance between the nitrogen (H-bond acceptor/donor) and the distal substituent decreases.
-
Piperidine (C4): The distance is approximately 3.5 Å.
-
Azetidine (C3): The distance contracts to approximately 2.8 Å.
Vector Alignment
Despite the distance contraction, the angle of projection often allows 3-substituted azetidines to maintain binding pocket interactions, particularly if the protein pocket has some plasticity. The azetidine's "flutter" allows it to scan a cone of space, potentially finding optimal H-bond angles that a rigid piperidine might miss.
Figure 1: Comparison of exit vectors between 4-substituted piperidine and 3-substituted azetidine, highlighting the distance contraction and vector dynamics.
Physicochemical Properties ( & LogD)
The switch from a 6-membered to a 4-membered ring has profound effects on physicochemical properties, often improving the "drug-likeness" of a molecule.
Basicity ( )
Contrary to the expectation that ring strain might drastically alter hybridization, the basicity of azetidine and piperidine is surprisingly similar, though azetidine is often slightly more basic due to the relief of ring strain upon protonation (solvation effects also play a huge role).
-
Piperidine
: ~11.2[1] -
Azetidine
: ~11.3
Implication: Swapping these cores rarely requires re-optimizing the protonation state for receptor binding (e.g., salt bridge formation).
Lipophilicity (LogD)
This is the primary driver for the switch. Azetidines are significantly less lipophilic than their piperidine counterparts.
-
Mechanism: The reduction in carbon count (C5 to C3) lowers the non-polar surface area (NPSA).
-
Data: A typical 3-substituted azetidine analog exhibits a
LogD of -0.4 to -1.0 compared to the piperidine analog. -
Benefit: Lower LogD correlates with improved metabolic stability (lower clearance) and reduced off-target toxicity (promiscuity).
Experimental Methodologies
To rigorously define the conformation of a specific 3-substituted azetidine derivative, a combination of Variable Temperature (VT) NMR and Computational DFT is required.
Protocol: Variable Temperature (VT) NMR
Because the azetidine ring flip is fast at room temperature (
Step-by-Step Workflow:
-
Solvent Selection: Use
or Acetone- (freezing points allow cooling to -90°C). Avoid DMSO due to high freezing point. -
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL solvent. Ensure the tube is rated for VT (Class A Pyrex).[2]
-
Acquisition (High T): Run a standard 1H spectrum at 298K. Signals for geminal protons at C2/C4 will likely appear as broad singlets or averaged doublets.
-
Cooling Phase: Decrement temperature in 10K steps.
-
Coalescence: As you approach -40°C to -60°C, peaks will broaden significantly (coalescence temperature,
). -
Frozen Limit: At -80°C to -90°C, the spectrum should resolve into two distinct sets of signals (major and minor conformers) if the substituent creates a significant energy preference.
-
Analysis: Integrate the distinct signals to calculate the equilibrium constant
and free energy difference .
Protocol: Computational Validation (DFT)
Experimental data must be backed by theory to confirm the geometry.
Workflow:
-
Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to generate starting geometries.
-
Optimization: Optimize geometries using DFT at the B3LYP/6-31G* level (or higher, e.g.,
B97X-D/def2-TZVP for dispersion corrections). -
Frequency Calculation: Confirm minima (no imaginary frequencies).
-
Solvation: Apply a PCM (Polarizable Continuum Model) corresponding to your NMR solvent.
-
Output: Compare the calculated Boltzmann-weighted NMR shifts with your experimental VT-NMR data.
Figure 2: Integrated workflow for validating conformational preferences using experimental and computational methods.
References
-
Azetidines as Bioisosteres
-
Conformational Analysis & NMR
-
Physicochemical Properties (pKa/LogD)
-
Drug Design Applications (MAGL Inhibitors)
Sources
Safety Operating Guide
2-(Azetidin-3-yl)propan-1-ol proper disposal procedures
Topic: 2-(Azetidin-3-yl)propan-1-ol Proper Disposal Procedures
Executive Summary: Immediate Disposal Directive
2-(Azetidin-3-yl)propan-1-ol (and its related salts) must be classified and disposed of as Hazardous Organic Alkaline Waste . Due to the presence of the strained azetidine ring and the secondary amine functionality, this compound exhibits significant basicity and potential reactivity.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Segregation: NEVER mix with strong acids or oxidizers in the waste stream. The exothermic neutralization of the amine or ring-opening reactions can generate dangerous heat and pressure.
-
Waste Code: Assign appropriate RCRA codes (typically D001 for flammability if in solvent, or D002 for corrosivity/basicity depending on pH and local regulations).
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand the causality behind the protocols. The molecular structure dictates the risk.
| Feature | Chemical Characteristic | Operational Implication |
| Core Structure | Azetidine (4-membered nitrogen ring) | Ring Strain: The ring is kinetically stable but thermodynamically strained. It is susceptible to ring-opening polymerization or hydrolysis under acidic conditions. |
| Functional Group | Secondary Amine (-NH-) | Basicity: Acts as a base. Will react exothermically with acids. Corrosivity: Likely to cause serious eye damage (Category 1) and skin irritation.[1] |
| Side Chain | Propanol (-OH) | Polarity: Increases water solubility, making it mobile in environmental water systems. Do not discharge to sewer. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Handling: Free bases are often viscous oils; salts are crystalline solids. Protocols below address both. |
Expert Insight: While azetidines are less strained than aziridines (3-membered rings), they still possess significant ring strain (~26 kcal/mol). In the presence of strong Lewis acids or Brønsted acids, the ring can open, leading to uncontrolled polymerization. Therefore, acid segregation is not just a suggestion; it is a mechanistic necessity. [1, 2]
Pre-Disposal Stabilization & Handling
Before moving the material to the central waste area, stabilize the container at the point of generation.
A. For Pure Substance (Expired/Unused Stock)
-
Verify State: Determine if the material is the free base (oil/liquid) or the hydrochloride salt (solid).
-
Labeling: Mark the original container clearly with "TOXIC" and "ORGANIC BASE."
-
Solvent Dilution (Optional but Recommended for Liquids): If the free base is old or potentially unstable (peroxidizable), dilute it into a compatible solvent like Ethanol or Ethyl Acetate to reduce concentration hazards before disposal.
B. For Reaction Mixtures
If the compound is part of a crude reaction mixture:
-
Quench: Ensure no active reagents (e.g., lithium aluminum hydride, acid chlorides) remain.
-
pH Check: Adjust the pH to > 7 (basic/neutral) using sodium bicarbonate. Do not acidify , as this may protonate the amine and initiate ring opening or salt precipitation that clogs waste lines.
Step-by-Step Disposal Protocol
Protocol A: Liquid Waste (Solutions & Free Base)
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure the cap is vented if there is any risk of ongoing off-gassing.
-
Segregation:
-
ACCEPTABLE: Mix with other non-halogenated organic solvents (Ethanol, Methanol, Acetone) or basic organic waste (Triethylamine solutions).
-
PROHIBITED: Do not mix with aqueous acids (HCl, H2SO4), oxidizers (H2O2, Nitric Acid), or halogenated solvents (DCM) if your facility separates halogenated/non-halogenated streams.
-
-
Transfer: Pour slowly using a funnel. Wear butyl rubber or nitrile gloves and a face shield.
-
Log Entry: Record the volume and specific chemical name on the waste tag. Do not use generic terms like "Organic Waste"; specify "Azetidine Derivative."
Protocol B: Solid Waste (Salts & Contaminated Debris)
-
Containment: Place solid residues, contaminated spatulas, and weighing boats into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE waste drum designated for "Solid Hazardous Waste."
-
Sharps: If the material is in a syringe or on a needle, dispose of the entire unit into a rigid Biohazard/Sharps container, even if not infectious. Chemical contamination takes precedence.
Waste Stream Segregation Matrix
Use this table to determine compatibility during waste consolidation.
| Waste Stream | Compatibility with 2-(Azetidin-3-yl)propan-1-ol | Action |
| Organic Solvents (Non-Halogenated) | ✅ Compatible | Co-dispose in "Organic Solvents" carboy. |
| Organic Bases (e.g., Pyridine) | ✅ Compatible | Co-dispose in "Alkaline Organic" stream. |
| Aqueous Acids (pH < 4) | ❌ DANGEROUS | STOP. Exothermic reaction risk. Keep separate. |
| Oxidizers (Nitrates, Peroxides) | ❌ DANGEROUS | STOP. Fire/Explosion risk. Keep separate. |
| Halogenated Solvents (DCM, Chloroform) | ⚠️ Conditional | Check local facility rules. Chemically compatible, but often separated for cost/recycling. |
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Azetidine derivatives can be volatile and irritating. Clear the area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a respirator if aerosolized.
-
Containment:
-
Liquid: Absorb with an inert material (Vermiculite or Sand).[2] Do not use paper towels alone as they are combustible.
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop up.
-
-
Decontamination: Wipe the surface with a dilute soap solution. Avoid bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas). [3]
Decision Workflow (Visualization)
The following diagram outlines the logical decision process for classifying and disposing of azetidine waste.
Caption: Operational workflow for categorizing azetidine-based waste streams to prevent incompatibility incidents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19888390, 3-(Azetidin-3-yl)propan-1-ol. Retrieved from [Link]
- Padwa, A. (2004).Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier. (Contextual grounding on ring strain and reactivity of azetidines).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Propanol and Amine Derivatives. Retrieved from [Link] (General handling for propanol/amine class compounds).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
